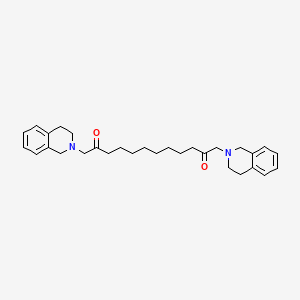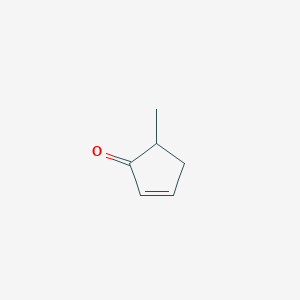![molecular formula C7H15N3O5S B14721767 [(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea CAS No. 13456-61-6](/img/structure/B14721767.png)
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea is a thiourea derivative characterized by the presence of a pentahydroxyhexylideneamino group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science . The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea typically involves the reaction of a pentahydroxyhexylideneamine with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include potassium thiocyanate and dibenzylamine in dry acetone . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while reduction can produce thiols . Substitution reactions can result in the formation of various substituted thiourea derivatives .
Applications De Recherche Scientifique
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea is similar to other thiourea derivatives, such as:
Thiourea: The parent compound with a simpler structure and similar chemical properties.
Selenourea: A derivative where the sulfur atom is replaced by selenium, exhibiting different reactivity and biological activities.
N-substituted thioureas: Compounds with various substituents on the nitrogen atoms, leading to diverse chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its pentahydroxyhexylideneamino group, which imparts specific chemical reactivity and biological activities . This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
13456-61-6 |
|---|---|
Formule moléculaire |
C7H15N3O5S |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1- |
Clé InChI |
OMQATPITDSAIFV-OQYWKCLKSA-N |
SMILES isomérique |
C(C(C(C(C(/C=N\NC(=S)N)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=NNC(=S)N)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


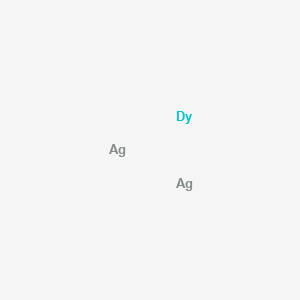


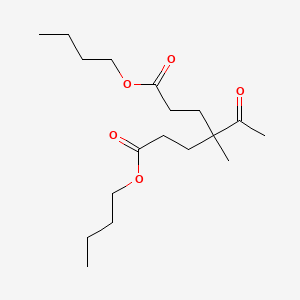

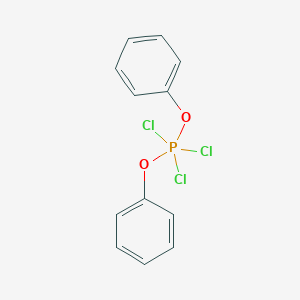
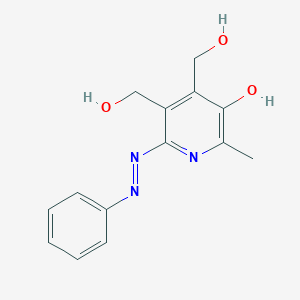
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

